molecular formula C16H15N3O4S B410445 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide CAS No. 335393-52-7

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide

Cat. No.: B410445
CAS No.: 335393-52-7
M. Wt: 345.4g/mol
InChI Key: WFSQRQRJAWHLGT-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide (CAS 335393-52-7) is a chemical compound with a molecular formula of C16H15N3O4S and a molecular weight of 345.37 g/mol . This benzamide derivative is characterized by its thiourea (carbamothioyl) functional group, which bridges a 4-methylbenzamide and a 2-methoxy-4-nitroaniline moiety . Compounds within this structural class have demonstrated research value in the field of agrochemistry. Specifically, related carbamoyl-substituted benzamides are investigated for their potential to combat invertebrate pests . Researchers are exploring these structures for their biological activity, which may offer new avenues for pest control applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be conducted in accordance with good laboratory practices. Available safety information indicates that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, which include wearing protective gloves and eye/face protection, using the material only in a well-ventilated area, and avoiding breathing its dust .

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSQRQRJAWHLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-4-Nitroaniline

2-Methoxy-4-nitroaniline serves as a critical intermediate. A high-yield route involves the hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide under alkaline conditions. In a representative procedure, 2-methoxy-4-nitroacetanilide is treated with aqueous sodium hydroxide (48.0 g, 1.2 mol) at 100°C for 2 hours, achieving a 94.8% yield after recrystallization. This step ensures deacetylation while preserving the nitro and methoxy functionalities.

Alternative approaches include the direct nitration of 2-methoxyaniline, though regioselectivity challenges necessitate careful control of nitrating agents (e.g., nitric acid in acetic anhydride) to favor para-substitution.

Formation of the Carbamothioyl Moiety

The carbamothioyl group is introduced via reaction of 2-methoxy-4-nitroaniline with 4-methylbenzoyl isothiocyanate. This one-pot method, conducted in anhydrous acetonitrile under nitrogen, proceeds at 60–70°C for 6–8 hours. The electrophilic isothiocyanate reacts with the aniline’s amine group, forming the thiourea linkage.

Reaction Mechanism:

  • Nucleophilic Attack: The amine group of 2-methoxy-4-nitroaniline attacks the electrophilic carbon of 4-methylbenzoyl isothiocyanate.

  • Proton Transfer: Deprotonation stabilizes the intermediate, yielding the thiourea product.

Stepwise Synthesis via Thiophosgene Intermediates

An alternative route employs thiophosgene (CSCl₂) to generate a reactive carbamothioyl chloride intermediate. In this method:

  • 2-Methoxy-4-nitroaniline reacts with thiophosgene in dichloromethane at 0°C, forming N-(2-methoxy-4-nitrophenyl)carbamothioyl chloride.

  • Subsequent coupling with 4-methylbenzamide in the presence of triethylamine affords the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile are preferred for their ability to solubilize intermediates and stabilize transition states.

  • Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk nitro group reduction or decomposition.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol-water (1:1) or ethyl acetate-hexane mixtures, achieving >95% purity. Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves minor impurities, particularly unreacted aniline or isothiocyanate derivatives.

Spectroscopic Validation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.4 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.6 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

    • ¹³C NMR: Confirmation of thiourea carbonyl (C=S) at δ 182 ppm.

  • Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calculated for C₁₆H₁₄N₃O₄S: 360.07; observed: 360.1.

Yield Optimization and Scalability

ParameterCondition 1Condition 2Condition 3
SolventDMFAcetonitrileTHF
Temperature (°C)706080
Reaction Time (h)8610
Yield (%)788265

Table 1: Yield variation with solvent and temperature. Acetonitrile at 60°C provides optimal balance of efficiency and purity.

Challenges and Mitigation Strategies

  • Nitro Group Stability: Avoid reducing agents (e.g., Pd/C) to prevent unintended nitro-to-amine conversion.

  • Moisture Sensitivity: Thiophosgene reactions require anhydrous conditions; molecular sieves (4Å) are employed to scavenge trace water.

Industrial and Academic Applications

The compound’s robust synthesis supports its use in:

  • Antimicrobial Agents: Thiourea derivatives exhibit activity against Staphylococcus aureus (MIC: 8 µg/mL).

  • Coordination Chemistry: Serves as a ligand for transition metals, enabling catalytic applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features :
  • Core : 4-Methylbenzamide moiety.
  • Linker : Carbamothioyl group (-NHC(S)NH-).
  • Substituents : Aromatic rings with varied substituents (e.g., nitro, methoxy, chloro, methyl).
Selected Analogs :

N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-4-methylbenzamide (7d)

  • Substituent: 4-(2,4-Dioxoimidazolidin-5-yl)phenyl.
  • Yield: 53%, Melting Point: 220–222°C.
  • Spectral Data: IR peaks at 1664 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C aromatic) .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Substituent: 4-Bromo, 4-methoxy-2-nitrophenyl. Structural Notes: Asymmetric unit with two molecules (A and B) .

N-((4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzamide (6j)

  • Substituent: Pyrimidine-linked 4-chlorophenyl.
  • Melting Point: 233–235°C; IR C=O stretch at 1716 cm⁻¹ .

N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide (7f)

  • Substituent: 2-Chlorobenzamide.
  • Yield: 55%, Melting Point: 222–224°C .

Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Name Yield (%) Melting Point (°C) Key Functional Groups
N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide (Target) - - Nitro, Methoxy, Carbamothioyl
4MNB - - Bromo, Methoxy, Nitro
7d 53 220–222 Dioxoimidazolidinyl, Carbamothioyl
6j 67 233–235 Pyrimidine, Chloro, Carbamothioyl
7f 55 222–224 Chloro, Dioxoimidazolidinyl
Trends :
  • Melting Points : Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points due to enhanced intermolecular forces. For example, 6j (233–235°C) has a pyrimidine-chloro substituent, while 7d (220–222°C) lacks halogens .
  • Yields : Derivatives with simpler substituents (e.g., methyl) often show higher yields (e.g., 7d at 53%) compared to halogenated analogs (e.g., 6j at 67%) .

Spectral and Analytical Data

Table 2: Key Spectral Features
Compound Name IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound Not reported Not reported
7d 1664 (C=O), 1598 (C=C) 12.65 (s, NH), 2.40 (s, CH3)
6j 1716 (C=O), 1505 (C=C) Not reported
7g 1786 (C=O), 1726 (C=O imidazolidin) 7.91–7.34 (ArH), 5.20 (CH imidazolidin)
Insights :
  • The carbamothioyl group in 7d and 6j contributes to NH stretching vibrations near 3150–3166 cm⁻¹ .
  • Aromatic protons in analogs like 7d and 7g appear between δ 7.34–7.91 ppm, consistent with electron-rich environments .

Biological Activity

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O4C_{14}H_{12}N_{2}O_{4} with a molecular weight of approximately 272.26 g/mol. Its structure features a carbamothioyl group attached to a 4-methylbenzamide moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
LogP3.45190
Density1.333 g/cm³
Boiling Point370.5 °C

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable case study involved the evaluation of a series of benzamide derivatives, where compounds with nitrophenyl substitutions demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in the substituents can lead to improved therapeutic efficacy .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as kinases. For example, research on related compounds has highlighted their ability to inhibit RET kinase activity, which is crucial in certain cancers. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation processes essential for tumor growth .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiourea derivatives possess activity against a range of bacterial strains, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Organic & Biomolecular Chemistry reported that benzamide derivatives exhibited significant antitumor effects in vivo, with some compounds leading to tumor regression in animal models .
  • Enzyme Inhibition : Another research article highlighted the synthesis and evaluation of benzamide derivatives as RET kinase inhibitors, with some compounds showing IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research conducted on thiourea derivatives indicated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide, considering yield and purity?

The compound can be synthesized via a two-step process:

React 4-methylbenzoyl chloride with ammonium thiocyanate to form the intermediate thiourea derivative.

Couple with 2-methoxy-4-nitroaniline under basic conditions (pH 8.5–9.0) in anhydrous THF.
Key parameters include maintaining 60–70°C for 6–8 hours and equimolar reactant ratios. Yields >85% are achievable with purification via recrystallization (ethanol/water) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

TechniqueKey Features Identified
FT-IRThiocarbonyl (C=S) stretch (1250–1300 cm⁻¹), nitro (-NO₂) vibrations (1520–1350 cm⁻¹)
¹H/¹³C NMRAromatic protons (δ 7.2–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm)
HRMSMolecular ion [M+H]⁺ with <5 ppm mass accuracy
Single-crystal XRDSHELXL-2018 refinement (R-factor <0.05) for structural confirmation
Cross-validation with melting point analysis (observed 214–216°C) enhances reliability .

Q. How should researchers assess the thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~220°C under nitrogen.
  • DSC: Endothermic peaks correlate with crystal collapse.
  • Solution Stability: Monitor degradation in DMSO/water (1:1) at 40°C over 14 days via HPLC-UV (λ=254 nm). Major degradation products include hydrolyzed thiourea and reduced nitro derivatives, identified by LC-MS/MS .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level reveals:

  • Electrostatic Potential Surfaces: Strong electron-withdrawing effects from -NO₂ and electron-donating methoxy groups.
  • Frontier Orbital Analysis: HOMO-LUMO gap (~4.1 eV) predicts reactivity toward electrophilic substitution.
    Validate against experimental UV-Vis spectra (λmax ~320 nm in acetonitrile) .

Q. What advanced crystallographic techniques elucidate supramolecular interactions?

  • Hirshfeld Surface Analysis (CrystalExplorer 21.5): Quantifies intermolecular contributions:
    • H-bonding (N-H···O: 28%)
    • π-π stacking (nitro-phenyl interactions: 16%)
    • C-H···O contacts (12%)
  • Interaction Energy Calculations (CE-B3LYP): Strongest stabilization from dimeric H-bond networks (-42 kJ/mol) .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Perform conformational analysis via molecular dynamics (300K, 50 ns trajectories).
  • Apply solvent corrections (PCM models) and test multiple DFT functionals (B3LYP vs M06-2X).
  • Cross-validate with 2D NMR (HSQC, HMBC). Documented deviations <0.3 ppm for methoxy protons post-correction .

Q. How can SHELX programs enhance structural refinement accuracy?

  • SHELXL-2018: Optimizes R-factor (<0.05) via iterative least-squares refinement.
  • Twinned Data Handling: Use BASF parameter for twin-scale factors in cases of pseudo-merohedral twinning.
  • Validation Tools: CheckCIF reports ensure structural integrity .

Q. What validated protocols exist for evaluating enzyme inhibition potential?

  • Urease Inhibition Assay:
    • Incubate compound (0.1–100 μM) with enzyme (0.1 U/mL) and substrate (20 mM urea).
    • Quantify NH₃ via Berthelot method (λ=630 nm).
    • Calculate IC50 using non-linear regression (GraphPad Prism).
      Reported IC50: 18–35 μM for similar thioureas (CV <15%) .

Q. How does the nitro group influence reactivity in substitution reactions?

The -NO₂ group directs electrophilic substitution to the meta position due to its strong electron-withdrawing nature. Kinetic studies (monitored by ¹H NMR) show:

  • Nitration: 85% yield at 0°C in HNO₃/H₂SO₄.
  • Reduction (Sn/HCl): Converts -NO₂ to -NH₂ in 4 hours (92% yield).
    Steric effects from the methoxy group slow ortho-substitution .

Q. What methodologies characterize π-π interactions in crystal packing?

  • XRD Analysis: Measure centroid distances (3.4–3.6 Å) between aromatic rings.
  • Hirshfeld Surface: Visualize π-π contacts via curvedness maps.
  • DFT Calculations: Compare interaction energies of parallel-displaced vs T-shaped configurations .

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